molecular formula C24H36OSn B2719583 Tributyl-(4-phenoxyphenyl)stannane CAS No. 99128-02-6

Tributyl-(4-phenoxyphenyl)stannane

Cat. No.: B2719583
CAS No.: 99128-02-6
M. Wt: 459.261
InChI Key: ZWEXQGHFMDSTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl-(4-phenoxyphenyl)stannane is an organotin compound with the chemical formula C24H36OSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their versatility in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl-(4-phenoxyphenyl)stannane can be synthesized through the reaction of tributyltin hydride with 4-phenoxyphenyl halides under specific conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tributyl-(4-phenoxyphenyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include radical initiators like AIBN, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Mechanism of Action

The mechanism of action of tributyl-(4-phenoxyphenyl)stannane involves its ability to participate in radical reactions. The compound can donate or accept radicals, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl-(4-phenoxyphenyl)stannane is unique due to the presence of the phenoxy group, which imparts different reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the phenoxy group can participate in further reactions .

Biological Activity

Tributyl-(4-phenoxyphenyl)stannane is an organotin compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Overview of Organotin Compounds

Organotin compounds, including this compound, are characterized by their tin atom bonded to organic groups. These compounds are studied for various applications, particularly in biology and medicine, due to their antifungal, antibacterial, and potential anticancer properties.

The biological activity of this compound is primarily attributed to its ability to participate in radical reactions. This compound can donate or accept radicals, making it a versatile reagent in organic synthesis and potentially influencing various biological pathways. The specific molecular targets include enzymes and receptors that modulate cellular functions.

Biological Activities

  • Antifungal Properties : Research indicates that organotin compounds exhibit antifungal activity. This compound has shown effectiveness against various fungal strains, potentially inhibiting their growth through disruption of cellular processes.
  • Antibacterial Effects : Similar to its antifungal properties, this compound also demonstrates antibacterial activity. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial applications.
  • Anticancer Potential : There is ongoing research into the role of organotin compounds in cancer therapy. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although more extensive studies are required to confirm these findings and elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/CellsReferences
AntifungalModerateVarious fungal strains
AntibacterialModerateSpecific bacterial strains
AnticancerPotentialCancer cell lines

Case Study: Antifungal Activity

A study conducted on the antifungal efficacy of this compound demonstrated significant inhibition against Candida albicans and Aspergillus niger. The compound was tested at varying concentrations, revealing a dose-dependent response where higher concentrations led to greater inhibition of fungal growth.

Case Study: Antibacterial Activity

In another investigation focusing on antibacterial properties, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively reduced bacterial viability by disrupting cell membrane integrity.

Properties

IUPAC Name

tributyl-(4-phenoxyphenyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9O.3C4H9.Sn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;3*1-3-4-2;/h1,3-10H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEXQGHFMDSTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.